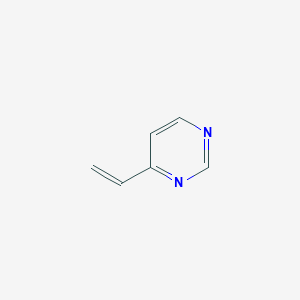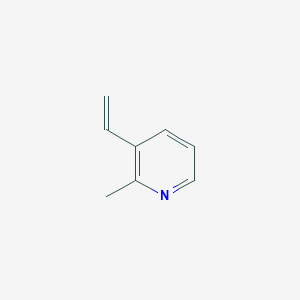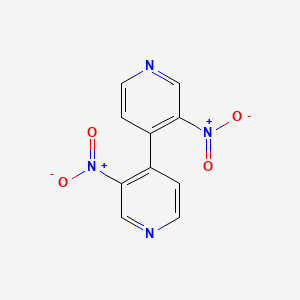
3-Nitro-4-(3-nitropyridin-4-yl)pyridine
Overview
Description
3-Nitro-4-(3-nitropyridin-4-yl)pyridine is a chemical compound with the molecular formula C10H6N4O4 and a molecular weight of 246.17900 g/mol. This compound is characterized by the presence of two nitro groups attached to pyridine rings, making it a dinitro-substituted pyridine derivative
Mechanism of Action
Target of Action
The primary target of 3-Nitro-4-(3-nitropyridin-4-yl)pyridine is the respiratory system
Biochemical Pathways
The synthesis of this compound involves a two-step process. The first step is the nitration of pyridine N-oxide to give 4-nitropyridine N-oxide. The second step is the reaction of 4-nitropyridine N-oxide with PCl to give the final product . This compound can then be used as a starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Result of Action
Given its potential impact on the respiratory system , it may influence cellular processes within this system.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound involves a nitration reaction that is exothermic and can result in polynitration at higher temperatures . Therefore, careful control of reaction conditions is necessary to ensure the safe and efficient production of this compound .
Biochemical Analysis
Biochemical Properties
3-Nitro-4-(3-nitropyridin-4-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of electron transport and molecular conductance. Studies have shown that the nitro groups on the pyridine rings influence the electron transport properties of the molecule . This compound interacts with enzymes and proteins involved in electron transport chains, potentially affecting their activity and efficiency. The nature of these interactions is primarily based on the electron-withdrawing properties of the nitro groups, which can alter the redox potential of the biomolecules they interact with.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of nitro groups can lead to oxidative stress within cells, triggering signaling pathways related to stress responses . Additionally, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules, particularly those involved in electron transport. The nitro groups on the pyridine rings can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to enzyme inhibition or activation . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes at the genetic level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to electron transport and redox reactions. This compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The presence of nitro groups can influence the metabolic flux and levels of metabolites, potentially leading to alterations in cellular redox states and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function, particularly in regions involved in electron transport and redox reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often found in mitochondria and other organelles involved in energy production and redox reactions . Targeting signals and post-translational modifications can direct this compound to specific compartments, where it can exert its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(3-nitropyridin-4-yl)pyridine typically involves nitration reactions of pyridine derivatives. One common method is the nitration of pyridine using nitric acid and sulfuric acid under controlled conditions. The reaction conditions, such as temperature and concentration of reagents, are carefully optimized to achieve high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with continuous monitoring and control systems to ensure consistent product quality. The use of automated systems and advanced purification techniques helps in achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-4-(3-nitropyridin-4-yl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of nitro groups, which can act as electron-withdrawing or electron-donating groups depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrogen gas (H2).
Substitution: Substitution reactions often involve nucleophiles such as ammonia (NH3) or amines, and are typically performed in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted pyridines with different functional groups.
Scientific Research Applications
3-Nitro-4-(3-nitropyridin-4-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biological studies to investigate the effects of nitro groups on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Nitropyridine
4-Nitropyridine
2-Nitropyridine
5-Nitropyridine
This comprehensive overview provides a detailed understanding of 3-Nitro-4-(3-nitropyridin-4-yl)pyridine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-nitro-4-(3-nitropyridin-4-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4/c15-13(16)9-5-11-3-1-7(9)8-2-4-12-6-10(8)14(17)18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAJLBQBSMYGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=C(C=NC=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371268 | |
| Record name | 3-nitro-4-(3-nitropyridin-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54356-26-2 | |
| Record name | 3-nitro-4-(3-nitropyridin-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


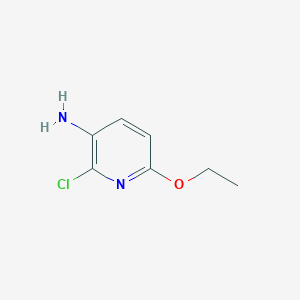
![1,2,3,4,5-pentachloro-6-[2,3,4,6-tetrachloro-5-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B3031515.png)



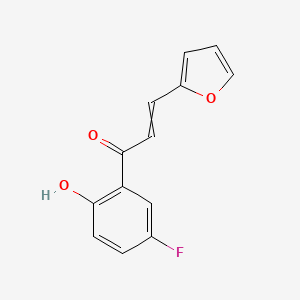
![4-[1,1,2,2-Tetrafluoro-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B3031522.png)
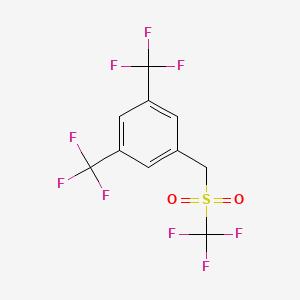
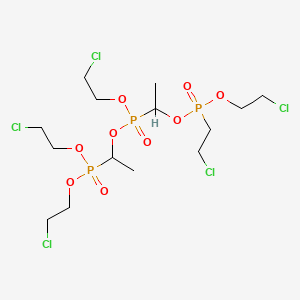
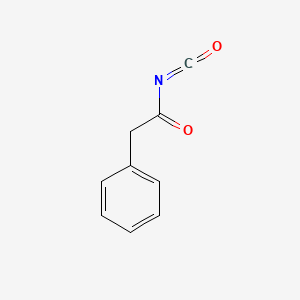
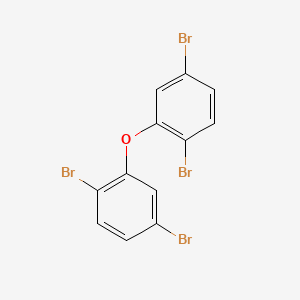
![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)
